N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1032006-22-6
VCID: VC6308746
InChI: InChI=1S/C18H19N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-18(25)17-14-4-2-3-5-15(14)21-23(17)11-19-22/h6-9,11H,2-5,10H2,1H3,(H,20,24)
SMILES: COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382

N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

CAS No.: 1032006-22-6

Cat. No.: VC6308746

Molecular Formula: C18H19N5O3

Molecular Weight: 353.382

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide - 1032006-22-6

Specification

CAS No. 1032006-22-6
Molecular Formula C18H19N5O3
Molecular Weight 353.382
IUPAC Name N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Standard InChI InChI=1S/C18H19N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-18(25)17-14-4-2-3-5-15(14)21-23(17)11-19-22/h6-9,11H,2-5,10H2,1H3,(H,20,24)
Standard InChI Key TUSFYZYFTJXADO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,] triazino[4,5-b]indazol-2-yl)acetamide, reflects its intricate architecture. Key components include:

  • A 4-methoxyphenyl group linked to an acetamide moiety.

  • A tetrahydro-triazino-indazole system fused with a seven-membered ring, featuring a ketone group at position 1 .

The SMILES notation (COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2) and InChIKey (TUSFYZYFTJXADO-UHFFFAOYSA-N) further clarify its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₃
Molecular Weight353.382 g/mol
CAS Number1032006-22-6
IUPAC NameSee Section 1.1
SMILESSee Section 1.1
XLogP3Not Available
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no explicit synthesis protocol for this compound is documented, analogous molecules suggest a multi-step approach:

  • Formation of the Tetrahydro-Triazino-Indazole Core: Cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes could yield the fused triazino-indazole system.

  • Acetamide Coupling: Reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with the triazino-indazole moiety under basic conditions (e.g., K₂CO₃ in acetone) .

A related synthesis for N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-triazino[4,5-b]indazol-2-yl)acetamide involves nucleophilic substitution, highlighting the adaptability of this scaffold.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the aromatic ring may impede coupling reactions.

  • Oxidation Sensitivity: The ketone group in the indazole system requires inert atmospheric conditions .

Characterization and Analytical Data

Spectroscopic Methods

Infrared Spectroscopy (IR): Expected peaks include:

  • ~1680 cm⁻¹: Stretching vibrations of the amide C=O.

  • ~1650 cm⁻¹: Ketone C=O in the triazino-indazole core .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: A singlet at δ 3.8 ppm for the methoxy group, a multiplet at δ 7.2–7.8 ppm for aromatic protons, and a δ 4.7 ppm singlet for the acetamide CH₂ group .

  • ¹³C NMR: Signals at δ 170–175 ppm for carbonyl carbons and δ 55 ppm for the methoxy carbon .

X-Ray Crystallography

Though no crystallographic data exists for this compound, studies on similar molecules reveal:

  • Planarity: The triazino-indazole system adopts a near-planar conformation.

  • Hydrogen Bonding: Intramolecular N–H···O bonds stabilize the acetamide moiety .

Comparative Analysis with Structural Analogs

N-(3-Chloro-4-Methylphenyl) Analog

This analog shares the triazino-indazole core but features a chloro-methylphenyl group. Key differences include:

  • Enhanced Lipophilicity: The chloro-methyl group increases logP compared to the methoxy variant.

  • Bioactivity: Such analogs are explored for kinase inhibition, suggesting potential medicinal applications.

Table 2: Comparison with N-(3-Chloro-4-Methylphenyl) Analog

PropertyTarget CompoundAnalog
Molecular FormulaC₁₈H₁₉N₅O₃C₁₈H₁₈ClN₅O₂
Molecular Weight353.382 g/mol367.82 g/mol
Substituent4-Methoxyphenyl3-Chloro-4-methylphenyl
Potential ApplicationUnder investigationKinase inhibition

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